molecular formula C14H17N5O B11306364 (4-methylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone

(4-methylpiperidin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B11306364
M. Wt: 271.32 g/mol
InChI Key: BSCAUPQEEGOHOV-UHFFFAOYSA-N
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Description

4-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a tetrazole group and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with alkynes under copper-catalyzed conditions. This method is favored for its efficiency and high yield.

    Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Assembly: The final step involves the coupling of the tetrazole and benzoyl-substituted piperidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Benzyl-substituted derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

4-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between tetrazole-containing compounds and biological targets, such as enzymes or receptors.

    Material Science: The compound’s stability and electronic properties may make it useful in the development of new materials, such as polymers or coatings.

    Pharmaceutical Applications: Due to its potential biological activity, it may be explored for use in pharmaceuticals, particularly in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole group can act as a bioisostere for carboxylic acids, potentially mimicking their interactions with biological targets. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Losartan: An angiotensin II receptor blocker containing a tetrazole ring.

    Candesartan: Another angiotensin II receptor blocker with a tetrazole moiety.

    MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A tetrazole compound used in cell viability assays.

Uniqueness

4-METHYL-1-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERIDINE is unique due to its specific combination of a piperidine ring, a benzoyl group, and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-[3-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C14H17N5O/c1-11-5-7-18(8-6-11)14(20)12-3-2-4-13(9-12)19-10-15-16-17-19/h2-4,9-11H,5-8H2,1H3

InChI Key

BSCAUPQEEGOHOV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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